molecular formula C24H25N3O4S B11169729 N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-4-(propanoylamino)benzamide

N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-4-(propanoylamino)benzamide

Cat. No.: B11169729
M. Wt: 451.5 g/mol
InChI Key: VPCKJTIBSTVIED-UHFFFAOYSA-N
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Description

N-{4-[(2-Phenylethyl)sulfamoyl]phenyl}-4-propanamidobenzamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and are commonly used in medicinal chemistry This compound features a sulfamoyl group attached to a phenyl ring, which is further connected to a propanamidobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-Phenylethyl)sulfamoyl]phenyl}-4-propanamidobenzamide typically involves multiple steps. One common method starts with the preparation of the sulfamoyl phenyl intermediate. This can be achieved by reacting 4-aminobenzenesulfonamide with 2-phenylethylamine under suitable conditions. The resulting intermediate is then coupled with 4-propanamidobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-Phenylethyl)sulfamoyl]phenyl}-4-propanamidobenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-{4-[(2-Phenylethyl)sulfamoyl]phenyl}-4-propanamidobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(2-Phenylethyl)sulfamoyl]phenyl}-4-propanamidobenzamide involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-Ethoxyphenyl)sulfamoyl]phenyl}-2-naphthalenesulfonamide
  • N-(4-(N′-Substituted Sulfamoyl)Phenyl)Myrtenamides

Uniqueness

N-{4-[(2-Phenylethyl)sulfamoyl]phenyl}-4-propanamidobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

N-[4-(2-phenylethylsulfamoyl)phenyl]-4-(propanoylamino)benzamide

InChI

InChI=1S/C24H25N3O4S/c1-2-23(28)26-20-10-8-19(9-11-20)24(29)27-21-12-14-22(15-13-21)32(30,31)25-17-16-18-6-4-3-5-7-18/h3-15,25H,2,16-17H2,1H3,(H,26,28)(H,27,29)

InChI Key

VPCKJTIBSTVIED-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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